molecular formula C19H23N5O4S B11196724 Ethyl 4-{[4-amino-3-(benzylcarbamoyl)-1,2-thiazol-5-yl]carbonyl}piperazine-1-carboxylate

Ethyl 4-{[4-amino-3-(benzylcarbamoyl)-1,2-thiazol-5-yl]carbonyl}piperazine-1-carboxylate

Cat. No.: B11196724
M. Wt: 417.5 g/mol
InChI Key: NISSQPBGNJPRSD-UHFFFAOYSA-N
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Description

Ethyl 4-[4-amino-3-(benzylcarbamoyl)-1,2-thiazole-5-carbonyl]piperazine-1-carboxylate is a complex organic compound that features a thiazole ring, a piperazine ring, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[4-amino-3-(benzylcarbamoyl)-1,2-thiazole-5-carbonyl]piperazine-1-carboxylate typically involves multiple steps, starting with the formation of the thiazole ring. This can be achieved through the reaction of appropriate thioamides with α-halo ketones under basic conditions. The piperazine ring is then introduced through nucleophilic substitution reactions. The final step involves the formation of the carbamate group, which can be achieved by reacting the intermediate with ethyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to improve efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-amino-3-(benzylcarbamoyl)-1,2-thiazole-5-carbonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-[4-amino-3-(benzylcarbamoyl)-1,2-thiazole-5-carbonyl]piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-[4-amino-3-(benzylcarbamoyl)-1,2-thiazole-5-carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl 4-[4-amino-3-(benzylcarbamoyl)-1,2-thiazole-5-carbonyl]piperazine-1-carboxylate can be compared with other similar compounds, such as:

Conclusion

Ethyl 4-[4-amino-3-(benzylcarbamoyl)-1,2-thiazole-5-carbonyl]piperazine-1-carboxylate is a versatile compound with significant potential in various fields of scientific research Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable building block for the synthesis of more complex molecules

Properties

Molecular Formula

C19H23N5O4S

Molecular Weight

417.5 g/mol

IUPAC Name

ethyl 4-[4-amino-3-(benzylcarbamoyl)-1,2-thiazole-5-carbonyl]piperazine-1-carboxylate

InChI

InChI=1S/C19H23N5O4S/c1-2-28-19(27)24-10-8-23(9-11-24)18(26)16-14(20)15(22-29-16)17(25)21-12-13-6-4-3-5-7-13/h3-7H,2,8-12,20H2,1H3,(H,21,25)

InChI Key

NISSQPBGNJPRSD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=C(C(=NS2)C(=O)NCC3=CC=CC=C3)N

Origin of Product

United States

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